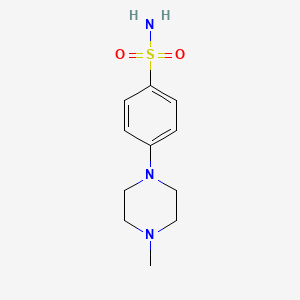

4-(4-Methylpiperazino)benzenesulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Research

- Application Summary : This compound has been studied for its potential as an anticancer agent, particularly through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors .

- Methods of Application : Synthesis of new aryl thiazolone–benzenesulfonamides derivatives, including 4-(4-Methylpiperazino)benzenesulfonamide, followed by evaluation of their anti-proliferative activity against various cancer cell lines .

- Results : Compounds showed significant inhibitory effects against cancer cell lines at concentrations ranging from 1.52–6.31 μM. Selectivity against breast cancer cell lines was observed to be 5.5 to 17.5 times higher than that of normal cells. Enzyme inhibition assays revealed IC50 values of 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, indicating a remarkable selectivity for CA IX over CA II .

Antimicrobial Research

- Application Summary : The compound’s role in antimicrobial activity has been explored due to its ability to interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria .

- Methods of Application : Testing the compound’s efficacy against various bacterial strains and observing the impact on bacterial growth .

- Results : The inhibition of carbonic anhydrases in bacteria by derivatives of 4-(4-Methylpiperazino)benzenesulfonamide was reported to interfere with bacterial growth, suggesting potential antimicrobial properties .

Drug Development

- Application Summary : Utilized in the development of new drugs due to its versatile chemical structure, which allows for the creation of various derivatives with potential therapeutic effects.

- Methods of Application : Chemical synthesis of derivatives and subsequent pharmacological testing.

- Results : The versatility of 4-(4-Methylpiperazino)benzenesulfonamide in drug development is highlighted by its ability to be modified into derivatives that can be tested for various pharmacological activities.

Organic Synthesis

- Application Summary : Serves as a building block in organic synthesis, contributing to the creation of complex molecules.

- Methods of Application : Employed in various chemical reactions as a reagent or intermediate to synthesize more complex organic compounds.

- Results : Its use in organic synthesis has expanded the repertoire of available compounds for further research and development in chemistry.

Enzyme Inhibition Studies

- Application Summary : Investigated for its inhibitory effects on enzymes, particularly carbonic anhydrases, which play a role in pH regulation and are implicated in various diseases .

- Methods of Application : In vitro assays to determine the compound’s efficacy in inhibiting specific enzymes .

- Results : Demonstrated selective inhibition of carbonic anhydrase IX over carbonic anhydrase II, which is significant for targeting tumor hypoxia in cancer therapy .

Apoptosis Induction

- Application Summary : Explored for its ability to induce apoptosis, a form of programmed cell death, in cancer cells .

- Methods of Application : Treatment of cancer cell lines with the compound and subsequent analysis of apoptotic markers .

- Results : One derivative was able to induce apoptosis in triple-negative breast cancer cells, with a significant increase in annexin V-FITC percent, indicating its potential as an anticancer agent .

Neurological Disorders

- Application Summary : Investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

- Methods of Application : Preclinical studies involving animal models to assess the compound’s effect on neurological pathways .

- Results : Preliminary results suggest modulation of certain neurotransmitter systems, which could be beneficial in treating disorders like epilepsy or Parkinson’s disease .

Diuretic Activity

- Application Summary : Explored for its diuretic properties, which could aid in the management of conditions like hypertension and edema .

- Methods of Application : Clinical trials to evaluate the diuretic effect and its impact on electrolyte balance .

- Results : The compound showed potential as a diuretic, with minimal impact on potassium levels, making it a safer option compared to some existing diuretics .

Carbonic Anhydrase-Related Ocular Conditions

- Application Summary : Due to its carbonic anhydrase inhibiting activity, it’s being studied for the treatment of ocular conditions like glaucoma .

- Methods of Application : Topical formulations for direct application to the eye, ensuring localized effect and reduced systemic side effects .

- Results : In animal models, the compound reduced intraocular pressure, a key factor in the progression of glaucoma .

Metabolic Syndrome

- Application Summary : The compound’s impact on metabolic processes is being researched for potential benefits in treating metabolic syndrome .

- Methods of Application : Longitudinal studies to observe the effects on insulin resistance, obesity, and lipid profiles .

- Results : Indications of improved insulin sensitivity and lipid metabolism have been observed, suggesting a role in managing metabolic syndrome .

Anti-Inflammatory Properties

- Application Summary : Its anti-inflammatory potential is being evaluated, particularly in chronic inflammatory diseases .

- Methods of Application : In vitro and in vivo studies to measure the compound’s effect on inflammatory markers and pathways .

- Results : Reduction in pro-inflammatory cytokines and improvement in inflammatory conditions have been reported in preliminary studies .

Antiparasitic Activity

- Application Summary : The compound’s efficacy against parasitic infections is under investigation, given its inhibitory action on enzymes vital to parasite survival .

- Methods of Application : Screening against various parasitic species and assessing its impact on their life cycle .

- Results : Early results show promise in inhibiting parasite growth, offering a potential new avenue for antiparasitic drug development .

Proteomics

- Application Summary : The compound is used in proteomic studies to understand protein expression and interaction, particularly in cancer cells .

- Methods of Application : Employed in mass spectrometry to analyze protein profiles after treatment with the compound .

- Results : Changes in protein expression related to apoptosis and cell cycle regulation have been observed, providing insights into the mechanisms of anticancer activity .

Gene Therapy

- Application Summary : Explored as a potential vector for delivering gene therapy, due to its ability to bind to DNA and facilitate its entry into cells .

- Methods of Application : Synthesis of conjugates with nucleic acids and testing their efficiency in transfecting cells .

- Results : Enhanced delivery of therapeutic genes to target cells has been reported, indicating its potential use in gene therapy applications .

Nanotechnology

- Application Summary : Utilized in the synthesis of nanoparticles for drug delivery systems, aiming to improve the bioavailability and targeting of drugs .

- Methods of Application : Conjugation with other molecules to form nanoparticles and testing their stability and drug release profiles .

- Results : Successful formation of stable nanoparticles that release drugs in a controlled manner has been achieved .

Environmental Science

- Application Summary : Investigated for its use in environmental bioremediation processes, particularly in the degradation of toxic substances .

- Methods of Application : Application in microbial cultures to enhance the breakdown of pollutants .

- Results : Improved degradation rates of certain environmental pollutants, suggesting its role in bioremediation strategies .

Agricultural Chemistry

- Application Summary : Studied for its effects on plant growth and protection, potentially serving as a component in fertilizers or pesticides .

- Methods of Application : Testing on various plant species to assess growth promotion and disease resistance .

- Results : Some derivatives have shown to promote plant growth and increase resistance to pathogens .

Veterinary Medicine

- Application Summary : The compound’s derivatives are being tested for their efficacy in treating diseases in animals .

- Methods of Application : Clinical trials in animal models to evaluate the therapeutic effects .

- Results : Positive outcomes in the treatment of certain animal diseases, indicating potential veterinary applications .

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSZJGODBWDBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242653 | |

| Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazino)benzenesulfonamide | |

CAS RN |

1400644-35-0 | |

| Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

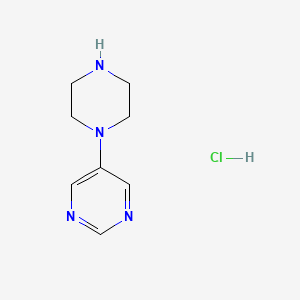

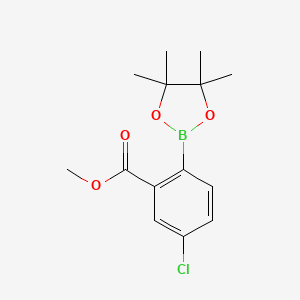

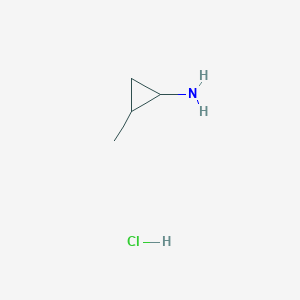

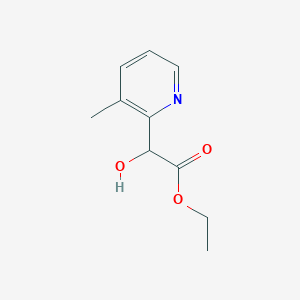

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.